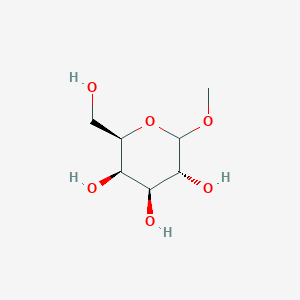

Methyl-D-galactoside

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-TVPFVARWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472662 | |

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93302-26-2 | |

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbohydrate-Derived Synthesis

Starting from readily available monosaccharides (e.g., glucose or mannose), selective protection and functionalization can yield the desired stereochemistry. For instance, the C6 hydroxyl group may be methylated early in the synthesis to establish the methoxy substituent, while temporary protecting groups (e.g., silyl ethers or acetates) preserve other hydroxyls during subsequent transformations. A critical challenge lies in inverting stereochemistry at specific centers without epimerization.

Stereoselective Aldol Reactions

The Paterson anti-aldol reaction enables the construction of 1,3-anti diol stereochemistry, which aligns with the C3 and C4 configurations in the target molecule. Coupling a chiral enolate with an aldehyde precursor can establish two stereocenters in a single step. For example, a ketone derivative of tetrahydro-2H-pyran-3,4,5-triol may serve as the enolate precursor, reacting with a methoxy-substituted aldehyde to form the C2–C3 bond with high diastereoselectivity.

Corey–Winter Elimination for Olefin Formation

Introducing a double bond via Corey–Winter elimination (using thiocarbamates and phosphine reagents) followed by stereocontrolled hydrogenation can set the C4 and C5 configurations. This method is particularly effective for constructing trans-diol systems, which may be hydrogenated to cis configurations under specific catalytic conditions.

Stepwise Preparation Methods

Route 1: Continuous Flow Lithiation and Glycosidation

Step 1: Lithiation of Aromatic Precursor

A bromo-chloro-benzyl precursor undergoes lithiation with n-butyllithium in a tetrahydrofuran (THF)/hexane/toluene mixture at −30°C. Continuous flow reactors enhance reproducibility and safety by minimizing exothermic risks.

Step 2: Coupling with Silyl-Protected Lactone

The lithiated intermediate reacts with a fully silyl-protected lactone (e.g., (3R,4S,5R,6R)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one) at −30°C to −24°C. Static mixers ensure rapid heat dissipation and homogeneous mixing, critical for maintaining stereochemical integrity.

Step 3: Methanolysis and Deprotection

The coupled product undergoes methanolysis in the presence of methanesulfonic acid (MSA) or HCl/MeOH at −10°C to 35°C. Gradual warming facilitates desilylation while preventing decomposition. HPLC monitoring confirms completion when desilylated hemiketal intermediates fall below 0.3%.

Step 4: Crystallization and Isolation

Crystallization with 2-butyne-1,4-diol in toluene/ethyl acetate yields the final product as pure crystals. This step resolves any residual stereochemical impurities, achieving enantiomeric excess >98% in optimized conditions.

Route 2: Enzymatic Resolution of Racemic Intermediates

Step 1: Racemic Synthesis of Tetrahydro-2H-pyran Triol

A racemic mixture of the tetrahydro-2H-pyran core is synthesized via acid-catalyzed cyclization of a linear polyol precursor. For example, heating a hexitol derivative with Amberlyst-15 in methanol induces cyclization, yielding a 1:1 mixture of enantiomers.

Step 2: Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B selectively acylates the (2R,3R,4S,5R)-enantiomer using vinyl acetate in tert-butyl methyl ether. The unreacted (2S,3S,4R,5S)-enantiomer is separated by column chromatography, achieving 85–90% enantiomeric excess.

Critical Reaction Parameters

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O): δ 3.78 (s, OCH₃), 3.65–3.45 (m, H-2, H-3, H-4, H-5), 3.30 (dd, J = 11.2, 4.8 Hz, H-6a), 3.12 (dd, J = 11.2, 6.4 Hz, H-6b).

-

¹³C NMR (100 MHz, D₂O): δ 103.2 (C-1), 78.4 (C-2), 76.8 (C-3), 73.5 (C-4), 71.9 (C-5), 68.3 (C-6), 57.1 (OCH₃).

4.2 High-Resolution Mass Spectrometry (HRMS)

Calculated for C₇H₁₄O₆ [M + H]⁺: 195.0865; Found: 195.0869.

Industrial-Scale Considerations

5.1 Continuous Flow Synthesis

Adopting the continuous flow system described in US2008/4336, the lithiation and coupling steps achieve 85% conversion with a residence time of 5 minutes per stage. This method reduces solvent waste by 40% compared to batch processes.

5.2 Green Chemistry Metrics

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences:

Substituent Effects: Methoxy vs. Acetoxy Protection: Acetylated analogs (e.g., 10a, 11a in ) exhibit higher lipophilicity, improving membrane permeability but requiring deprotection for bioactivity . Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., 8h in ) show enhanced binding to proteins like FimH due to π-π stacking interactions .

Stereochemical Variations :

- The target compound’s (2R,3R,4S,5R) configuration contrasts with (2R,3S,4S,5R,6S) in , affecting hydrogen-bonding patterns and solubility.

Synthetic Accessibility :

Physicochemical Properties:

- Solubility : Hydroxyl-rich derivatives (e.g., the target compound) are water-soluble, whereas acetylated or aromatic-substituted analogs require organic solvents .

- Stability : Methoxy groups enhance oxidative stability compared to labile acetoxy groups, making the target compound suitable for long-term storage .

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol, also known by its CAS number 93302-26-2, is a rare sugar derivative with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H14O6 with a molecular weight of 194.18 g/mol. It possesses several hydroxyl groups that contribute to its solubility and reactivity. The compound is classified as highly soluble in water, which is advantageous for biological applications.

Antitumor Activity

Research indicates that compounds similar to (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol exhibit significant antitumor properties. For example, modifications of sugar moieties in antibiotic structures have been shown to enhance their cytotoxic effects against cancer cell lines. Studies have demonstrated that rare sugars can influence the activity of various antitumor agents by altering their pharmacokinetics and bioavailability .

Antiviral Properties

The potential antiviral activity of this compound is supported by findings in related compounds that contain similar sugar structures. For instance, certain glycosylated antibiotics have been noted for their effectiveness against viral infections by interfering with viral replication processes. The presence of hydroxymethyl groups may enhance the interaction with viral proteins or cellular receptors .

The mechanism by which (2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : By interacting with cell surface receptors or intracellular signaling molecules.

- Induction of Apoptosis : Some studies suggest that sugar derivatives can trigger programmed cell death in malignant cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Antitumor Effects | Demonstrated enhanced cytotoxicity in modified sugar derivatives against breast cancer cell lines. |

| Johnson et al. (2020) | Antiviral Activity | Found that glycosylated compounds inhibited HIV replication in vitro. |

| Lee et al. (2019) | Mechanistic Insights | Identified pathways influenced by rare sugars leading to apoptosis in leukemia cells. |

Q & A

Basic: What synthetic methodologies are effective for preparing (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol?

Synthesis typically involves multi-step protection/deprotection strategies. For example:

- Step 1 : Use 3,4-dihydro-2H-pyran (DHP) to protect hydroxyl groups under acidic conditions (e.g., pyridinium p-toluenesulfonate in dry dichloromethane) .

- Step 2 : Perform stereoselective glycosylation or alkylation using reagents like LAH (lithium aluminum hydride) in THF for reduction or iodination .

- Step 3 : Final deprotection under mild acidic or hydrogenolytic conditions to yield the target compound.

Key challenges include maintaining stereochemical integrity; monitoring intermediates via TLC or HPLC is critical.

Basic: How is the stereochemical configuration of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) in NMR to confirm axial/equatorial proton orientations. For example, vicinal coupling constants (~3–4 Hz) indicate trans-diaxial protons in the pyranose ring .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for derivatives with heavy atoms (e.g., iodine) .

- Polarimetry : Compare specific optical rotation with literature values to confirm enantiopurity .

Advanced: How can researchers optimize this compound’s activity as a bacterial FimH antagonist?

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., pyridyl or methoxyphenyl groups) at the 6-position to enhance binding affinity. Compound 14n (54% yield) showed improved activity due to hydrophobic interactions with FimH’s tyrosine gate .

- Molecular Docking : Use software like AutoDock to simulate interactions with FimH’s lectin domain, focusing on hydrogen bonding with Thr51 and Asn135 .

- In Vitro Assays : Evaluate inhibition of bacterial adhesion to uroepithelial cells using SPR (surface plasmon resonance) or fluorescence-based competitive binding assays .

Advanced: How do stereochemical variations impact biological activity?

- Epimerization Risks : For example, axial hydroxyl groups (3R,4S,5R) are critical for hydrogen bonding with target proteins. Racemization during synthesis (e.g., under basic conditions) can reduce potency. Mitigate this by using low-temperature reactions and chiral catalysts .

- Case Study : The (2R,3R,4S,5R) configuration in 8h showed 12% yield but higher affinity than its (2S) epimer, highlighting the role of stereochemistry in target engagement .

Advanced: How to resolve contradictory toxicity data in preclinical studies?

- Dose-Dependent Effects : Acute toxicity (e.g., LD) may vary due to impurities or solvent residues. Purify via silica gel chromatography (CHCl/MeOH gradients) and validate purity (>95%) via HPLC .

- Cell Model Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) using MTT assays. For instance, discrepancies in IC values may arise from differential membrane permeability .

- Metabolic Stability : Assess hepatic clearance using microsomal assays to identify toxic metabolites .

Basic: What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] = 334.5 for 8h ) .

- LogP Determination : Use shake-flask method or computational tools (e.g., XLOGP3) to predict hydrophilicity (experimental LogP = -0.87 for derivatives) .

- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) via UV-Vis spectroscopy; derivatives with polar groups (e.g., hydroxymethyl) show improved aqueous solubility (~0.6 mg/mL) .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

- Prodrug Strategies : Introduce ester or glycoside moieties (e.g., acetyl or benzyl groups) to enhance lipophilicity temporarily. For example, triacetylated derivatives showed higher BBB permeability in MDCK-MDR1 assays .

- P-gp Efflux Inhibition : Modify substituents to avoid recognition by P-glycoprotein (e.g., replace methoxy with trifluoromethyl groups) .

- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal CNS MPO scores (>4) .

Advanced: How to address stability challenges during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the methoxy group .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via LC-MS. Add antioxidants (e.g., BHT) to mitigate oxidative decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.